![molecular formula C26H25N3O6S B2506301 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide CAS No. 895651-45-3](/img/no-structure.png)
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C26H25N3O6S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
The synthesis of related thieno[3,2-d]pyrimidin-4-amines and their analogues has been explored for their potential as dual inhibitors of CLK1 and DYRK1A kinases, highlighting their relevance in biochemical research and drug development (Loidreau et al., 2013). Another study describes a three-component synthesis technique for creating nicotinamide derivatives, showcasing the versatility of thieno[3,2-d]pyrimidin compounds in multi-component reactions (Dyachenko et al., 2015). These methodologies highlight innovative approaches to synthesizing complex molecules for potential therapeutic applications.
Molecular Design and Potential Applications
Compounds similar to 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide have been synthesized and characterized, with some showing selective cytotoxicity against human cancer cell lines. This suggests their potential utility in developing new cancer therapies, where selectivity and efficacy are paramount (Xu et al., 2004). Furthermore, the synthesis of spiro compounds through cycloaddition reactions of ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates has demonstrated the structural diversity achievable with this scaffold, paving the way for the development of novel compounds with unique biological activities (Zeng et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester, followed by the reaction of the resulting intermediate with 4-methoxybenzylamine and propanoyl chloride.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester", "4-methoxybenzylamine", "propanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a suitable solvent like DMF or DMSO to form the intermediate 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-ethylpropanamide.", "Step 2: Reaction of the intermediate with 4-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA in a suitable solvent like DMF or DMSO to form the amide intermediate 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide.", "Step 3: Reaction of the amide intermediate with propanoyl chloride in the presence of a base such as triethylamine in a suitable solvent like DMF or DMSO to form the final compound 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide." ] } | |
Número CAS |
895651-45-3 |
Nombre del producto |
3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide |
Fórmula molecular |
C26H25N3O6S |
Peso molecular |
507.56 |
Nombre IUPAC |
3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H25N3O6S/c1-34-20-6-3-17(4-7-20)14-27-23(31)9-11-28-25(32)24-21(10-12-36-24)29(26(28)33)15-19-13-18(16-30)5-8-22(19)35-2/h3-8,10,12-13,16H,9,11,14-15H2,1-2H3,(H,27,31) |
Clave InChI |
YWOJDDCPJXNWAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



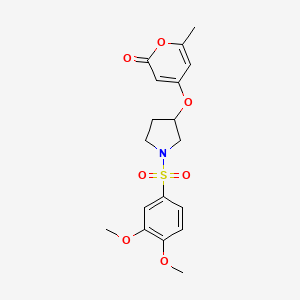

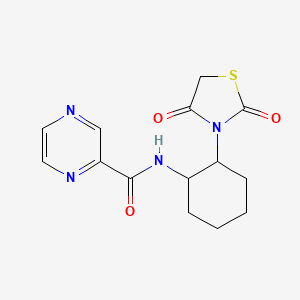
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
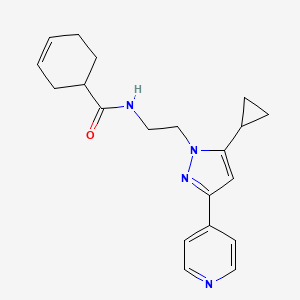
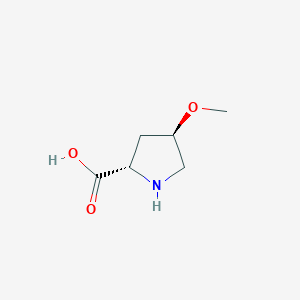
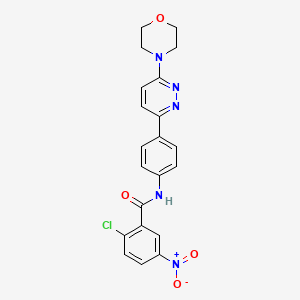
![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)

![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)

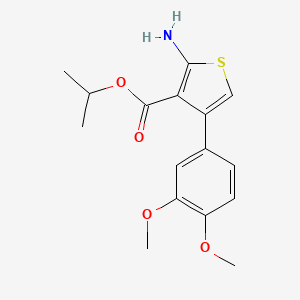

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)